2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Overview
Description
2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that features a bromophenyl group and a methoxyindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromophenylacetic acid and 5-methoxyindole.
Amide Bond Formation: The carboxylic acid group of 4-bromophenylacetic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 5-methoxyindole to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and minimize costs, as well as the use of industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Reduction: Formation of 2-phenyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.
Substitution: Formation of 2-(4-substituted phenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(4-fluorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
- 2-(4-methylphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Uniqueness
2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O2/c1-24-16-6-7-18-17(11-16)14(12-22-18)8-9-21-19(23)10-13-2-4-15(20)5-3-13/h2-7,11-12,22H,8-10H2,1H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAZZZVMBUMUDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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